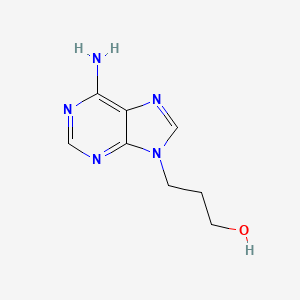
3-(6-Amino-9H-purin-9-yl)propan-1-ol
説明
3-(6-Amino-9H-purin-9-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H11N5O and its molecular weight is 193.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(6-Amino-9H-purin-9-yl)propan-1-ol is a purine derivative that has garnered attention for its potential biological activities. This compound features a propanol side chain attached to the 6-amino position of the purine ring, which contributes to its unique chemical properties and biological effects. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 191.19 g/mol. The structural features include:
| Functional Group | Position | Significance |
|---|---|---|
| Amino group | 6th | Contributes to biological activity and binding properties |
| Hydroxyl group | 1st carbon of propanol | Enhances solubility and reactivity |
These functional groups make it a subject of interest in medicinal chemistry and biochemistry.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : The compound may interfere with viral replication mechanisms by inhibiting nucleic acid synthesis, which is crucial for viral proliferation.
- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis .
- Enzyme Inhibition : It has been shown to interact with various enzymes, including kinases, which play significant roles in cellular signaling and metabolism .
Antiviral Studies
In vitro studies have demonstrated that this compound can inhibit the replication of certain viruses by targeting their nucleic acid synthesis pathways. For instance, it was found to be effective against specific strains of influenza virus, suggesting its potential as an antiviral agent.
Anticancer Research
A study investigating the compound's effect on cancer cell lines revealed that it could induce apoptosis in tumor cells while sparing normal cells. This selectivity is significant for developing targeted cancer therapies . Further research is needed to elucidate the exact mechanisms by which it exerts these effects.
Enzyme Interaction
The compound has been identified as a substrate for various cytochrome P450 enzymes, indicating its potential for drug-drug interactions. Specifically, it acts as an inhibitor for certain CYP450 isoforms, which are crucial for drug metabolism . This property necessitates careful consideration in pharmacological applications.
Comparative Analysis with Other Purine Derivatives
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Adenosine | Naturally occurring purine nucleoside | Lacks the propanol side chain |
| Guanosine | Another purine nucleoside | Contains a carbonyl group instead of an amino group |
| Inosine | A purine nucleoside with a hydroxyl group | Lacks an amino group |
| 3-(6-Amino-9H-purin-9-yl)propanoic acid | Similar structure but with a carboxylic acid group | Different functional group alters reactivity |
The presence of both an amino group and a hydroxyl group on the propanol side chain distinguishes this compound from other purine derivatives, enhancing its reactivity and biological properties.
特性
IUPAC Name |
3-(6-aminopurin-9-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBVHFRNUTFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500041 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-64-8 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















